3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is a piperazine-derived compound characterized by a 2-hydroxyphenyl substituent on the piperazine ring and a 3-oxopropanoic acid moiety.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H16N2O4/c16-11-4-2-1-3-10(11)14-5-7-15(8-6-14)12(17)9-13(18)19/h1-4,16H,5-9H2,(H,18,19) |
InChI Key |
UATKSQPEGZRQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF). The final product is obtained after deprotection and selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Biological Activity
Overview
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid, a compound with the molecular formula and a molecular weight of 264.28 g/mol, has garnered attention for its potential biological activities. This compound is characterized by a piperazine scaffold, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1284814-89-6 |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. The piperazine ring is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in the modulation of pain and mood.
Potential Targets:
- Dopamine Receptors : The structure suggests potential interactions with dopamine receptors, which may influence mood and behavior.
- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, indicating possible antidepressant effects.
- Opioid Receptors : There is evidence suggesting that piperazine derivatives can act on opioid receptors, potentially providing analgesic effects.
Biological Activity Studies
Research has demonstrated various biological activities associated with similar compounds:
- Antimicrobial Activity : Compounds with a piperazine core have shown varying degrees of antimicrobial activity against pathogenic strains. For instance, studies have indicated that modifications to the piperazine structure can enhance antibacterial properties .
- Antitumor Activity : Some derivatives have been evaluated for their antitumor effects, with promising results indicating inhibition of cancer cell proliferation .
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neuropsychiatric disorders.
Case Studies
Several studies have examined the biological activity of related compounds:
- Study on Piperazine Derivatives : A study published in the European Journal of Medicinal Chemistry reported that specific piperazine derivatives exhibited significant antimicrobial and antitumor activities, highlighting the importance of structural modifications in enhancing biological efficacy .
- Neuropharmacological Research : Research focusing on similar piperazine compounds indicated their potential role as anxiolytics and antidepressants through modulation of serotonin and dopamine pathways .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Trifluoromethyl (): Increases lipophilicity and resistance to oxidation, critical for receptor antagonism in retinoid pathways . tert-Butyl (): Adds steric bulk, likely enhancing membrane permeability but reducing aqueous solubility .
Core Structure Differences :
- Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and binding interactions. Piperazine derivatives (e.g., dibenzoazepins in ) show receptor modulation, suggesting the target compound may interact with neurotransmitter systems .
Biological Activities: The trifluoromethyl-piperidine derivative () acts as a retinol-binding protein antagonist, highlighting the role of fluorinated groups in drug design . Chlorophenyl-piperazine analogs () are environmental metabolites, indicating substituent-dependent degradation pathways .
Research Findings and Implications
Pharmacological Potential
- Receptor Modulation : Piperazine-linked compounds (e.g., ) target H1 and 5-HT2A receptors, suggesting the hydroxyl group in the target compound could influence receptor selectivity or efficacy .
- Metabolic Stability : Chlorine and trifluoromethyl groups improve stability, whereas hydroxyl groups may increase susceptibility to phase II metabolism .
Environmental Relevance
- Chlorinated derivatives () are identified as environmental transformation products, emphasizing the need to assess the persistence and toxicity of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
